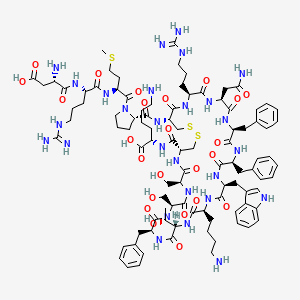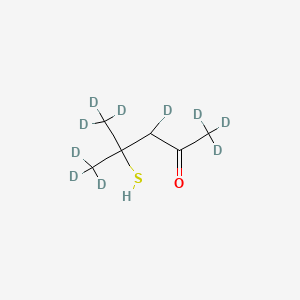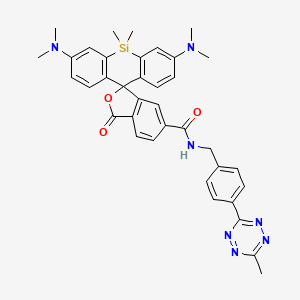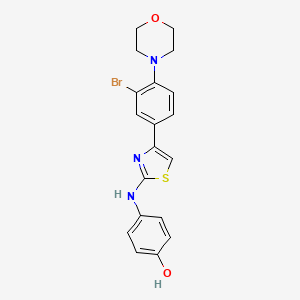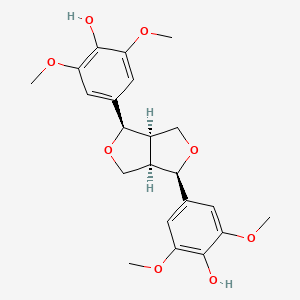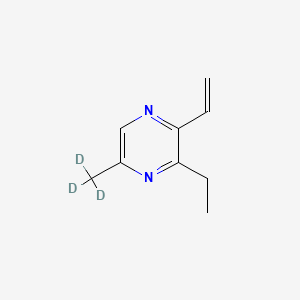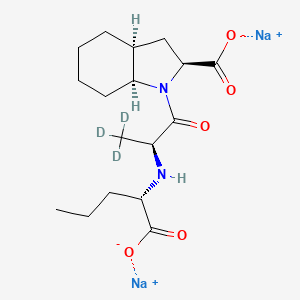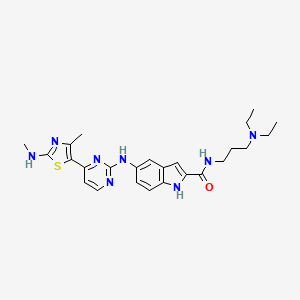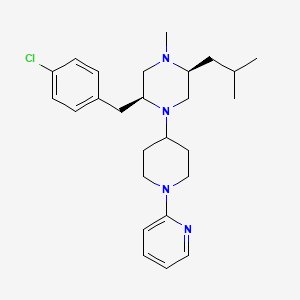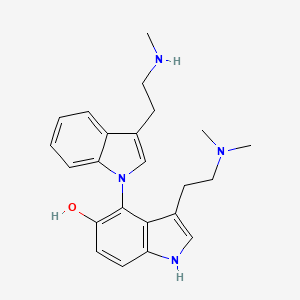
Arundamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of arundamine involves several steps, starting with the preparation of substituted benzenes. One notable method is the Beaudry synthesis, which includes the clean monoiodination of a benzene derivative followed by bromomethylation or chloromethylation using formaldehyde and hydrogen bromide . The subsequent steps involve the coupling of an alkyne with the benzyl bromide using a copper catalyst, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
化学反応の分析
Types of Reactions: Arundamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions, such as halogenation, can introduce new substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce halogen atoms into the molecule.
科学的研究の応用
Arundamine has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules.
Biology: this compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
作用機序
The mechanism of action of arundamine involves its interaction with specific molecular targets and pathways. As an indole alkaloid, it may interact with neurotransmitter receptors and enzymes, influencing various biological processes. Detailed studies on its mechanism of action are still ongoing, aiming to elucidate the exact pathways involved .
類似化合物との比較
Arundamine is part of a group of dimeric indole alkaloids isolated from Arundo donax. Similar compounds include:
- Arundanine
- Arundacine
- Arundavine
Comparison:
- This compound vs. Arundanine: Both are dimeric indole alkaloids, but they differ in their specific substituents and structural features.
- This compound vs. Arundacine: Arundacine has a different arrangement of functional groups, leading to distinct chemical properties.
- This compound vs. Arundavine: Arundavine is another dimeric indole alkaloid with a unique structure compared to this compound, highlighting the diversity within this group of compounds .
特性
分子式 |
C23H28N4O |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
3-[2-(dimethylamino)ethyl]-4-[3-[2-(methylamino)ethyl]indol-1-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C23H28N4O/c1-24-12-10-17-15-27(20-7-5-4-6-18(17)20)23-21(28)9-8-19-22(23)16(14-25-19)11-13-26(2)3/h4-9,14-15,24-25,28H,10-13H2,1-3H3 |
InChIキー |
MVAOYGGYTIEJRK-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CN(C2=CC=CC=C21)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




